molecular formula C25H29FN4 B6099450 1-(2,3-dihydro-1H-inden-2-yl)-N-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylpiperidin-3-amine

1-(2,3-dihydro-1H-inden-2-yl)-N-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylpiperidin-3-amine

Cat. No.: B6099450
M. Wt: 404.5 g/mol
InChI Key: QUHUHXPBWRLIBF-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-2-yl)-N-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylpiperidin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-N-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylpiperidin-3-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1H-inden-2-yl)-N-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylpiperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or nitro groups to alcohols or amines, respectively.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings or the piperidine unit.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halomethyl derivatives, alkyl halides, and nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,3-Dihydro-1H-inden-2-yl)-N-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylpiperidin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Pharmacology: It is used in research to understand the binding affinity and activity of various receptor subtypes, including serotonin and dopamine receptors.

    Biology: The compound is utilized in studies investigating cellular signaling pathways and the effects of receptor modulation on cellular functions.

    Industry: It may be used as an intermediate in the synthesis of other bioactive compounds or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-N-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, depending on the receptor subtype and the cellular context.

Comparison with Similar Compounds

    1-(2,3-Dihydro-1H-inden-2-yl)-N-methylpiperidin-3-amine: Lacks the pyrazole ring, making it less complex and potentially less selective in its receptor interactions.

    N-[[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylpiperidin-3-amine: Lacks the indene moiety, which may affect its binding affinity and pharmacological profile.

Uniqueness: 1-(2,3-Dihydro-1H-inden-2-yl)-N-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylpiperidin-3-amine is unique due to its combination of an indene moiety, a pyrazole ring, and a piperidine unit. This structural complexity allows for specific interactions with multiple receptor subtypes, making it a valuable compound for research in medicinal chemistry and pharmacology.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-N-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4/c1-29(16-21-15-27-28-25(21)20-8-4-9-22(26)12-20)23-10-5-11-30(17-23)24-13-18-6-2-3-7-19(18)14-24/h2-4,6-9,12,15,23-24H,5,10-11,13-14,16-17H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHUHXPBWRLIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(NN=C1)C2=CC(=CC=C2)F)C3CCCN(C3)C4CC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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